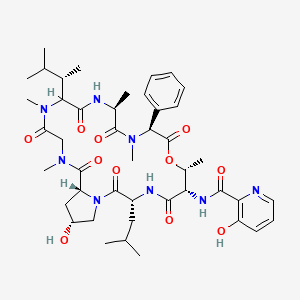

Neoviridogrisein IV

CAS No.:

Cat. No.: VC1679334

Molecular Formula: C44H62N8O11

Molecular Weight: 879 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C44H62N8O11 |

|---|---|

| Molecular Weight | 879 g/mol |

| IUPAC Name | 3-hydroxy-N-[(3R,6S,7R,10S,13S,22R,24R)-24-hydroxy-7,11,13,17,20-pentamethyl-16-[(2S)-3-methylbutan-2-yl]-3-(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-10-phenyl-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide |

| Standard InChI | InChI=1S/C44H62N8O11/c1-23(2)19-30-42(60)52-21-29(53)20-31(52)43(61)49(8)22-33(55)50(9)36(25(5)24(3)4)40(58)46-26(6)41(59)51(10)37(28-15-12-11-13-16-28)44(62)63-27(7)34(38(56)47-30)48-39(57)35-32(54)17-14-18-45-35/h11-18,23-27,29-31,34,36-37,53-54H,19-22H2,1-10H3,(H,46,58)(H,47,56)(H,48,57)/t25-,26-,27+,29+,30+,31+,34-,36?,37-/m0/s1 |

| Standard InChI Key | SATIISJKSAELDC-PTHMJROFSA-N |

| Isomeric SMILES | C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N2C[C@@H](C[C@@H]2C(=O)N(CC(=O)N(C(C(=O)N[C@H](C(=O)N([C@H](C(=O)O1)C3=CC=CC=C3)C)C)[C@@H](C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O |

| SMILES | CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O |

| Canonical SMILES | CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O |

Introduction

Chemical Structure and Properties

Molecular Composition

Neoviridogrisein IV possesses a complex depsipeptide structure with a molecular formula of C₄₄H₆₂N₈O₁₁ . The compound has a molecular weight of 879.01 g/mol, with a percent composition of carbon (60.12%), hydrogen (7.11%), nitrogen (12.75%), and oxygen (20.02%) . This structure contains specific amino acid sequences that contribute to its unique antimicrobial properties, classifying it as a complex cyclic peptide antibiotic.

Physical Properties

The physical characteristics of Neoviridogrisein IV include specific solubility parameters that impact its pharmaceutical applications. It displays a water solubility of approximately 4 mg/ml and readily dissolves in polar organic solvents including methanol, ethanol, and formamide . The compound shows limited solubility in less polar solvents such as acetone and ethyl acetate, which influences extraction and purification processes . These solubility profiles are significant considerations for formulation development when considering potential therapeutic applications.

Structural Identification

The structural identification of Neoviridogrisein IV has been accomplished through various analytical techniques including amino acid analysis and mass spectrometry . Two-dimensional thin-layer chromatography (TLC) has been employed to analyze acid hydrolysates of the compound, providing critical information about its constituent amino acids . These analytical approaches have contributed significantly to elucidating the complete structural characteristics of this complex antibiotic.

Biological Activity and Mechanism of Action

Antimicrobial Spectrum

Neoviridogrisein IV demonstrates notable activity against Gram-positive bacteria and has also shown effectiveness against Mycobacterium tuberculosis and certain fungal pathogens . It belongs to the pharmacological classification of anti-bacterial agents according to MeSH categorization, highlighting its primary therapeutic application . The compound's antibacterial profile makes it a subject of interest for potential applications in addressing antimicrobial resistance challenges.

Comparative Potency

Studies comparing the antibacterial potency of various neoviridogrisein homologues have revealed that Neoviridogrisein IV (viridogrisein) demonstrates lower activity than Neoviridogrisein II based on minimum inhibitory concentration (MIC) values . This comparative analysis provides valuable insights into structure-activity relationships within this class of antibiotics. Specifically, research has shown that the replacement of hydroxyproline with proline residues in Neoviridogrisein II results in enhanced antimicrobial activity against both Gram-positive bacteria and Mycoplasma species .

Synergistic Effects

One of the most significant properties of Neoviridogrisein IV is its potential for synergistic interactions with other antimicrobial agents. When combined with non-peptidyl macrocyclic lactones such as griseoviridin, the compound exhibits enhanced antimicrobial effects . This synergism is observed at specific combination ratios that vary depending on the target bacteria . These synergistic properties suggest potential applications in combination therapies for addressing antimicrobial resistance.

Biosynthesis and Production

Microbial Sources

Neoviridogrisein IV is naturally produced by specific strains of Streptomyces bacteria, particularly Streptomyces griseus and allied Streptomyces species . The compound is often co-produced with griseoviridin during the fermentation process . This microbial origin classifies it as a natural product antibiotic with potential advantages in terms of structural complexity and unique mechanisms of action compared to synthetic antimicrobials.

Biosynthetic Pathway

The biosynthesis of Neoviridogrisein IV involves complex enzymatic pathways within the producer microorganisms. Research into the controlled biosynthesis of neoviridogriseins has provided insights into the factors influencing production and structural variations . Understanding these biosynthetic mechanisms is essential for optimizing production methods and potentially developing semi-synthetic derivatives with enhanced properties.

Chemical Synthesis Approaches

Research into the chemical synthesis of Neoviridogrisein IV has involved detailed studies of its peptide structure and amino acid composition . The complex nature of this cyclic peptide presents challenges for total synthesis, which has led to investigations using partial synthesis approaches and modifications of the natural product . These synthetic studies contribute valuable information about structure-activity relationships and potential for developing optimized derivatives.

Structural Variants and Homologues

Neoviridogrisein Family

Neoviridogrisein IV is part of a family of structurally related antibiotics that includes several homologues. Notable among these is Neoviridogrisein II, which differs from Neoviridogrisein IV in that the hydroxyproline residue is replaced by proline . This structural modification results in significantly enhanced antimicrobial activity against various pathogens . The relationship between structural variations and biological activity within this family provides valuable insights for rational drug design.

Structure-Activity Relationships

Studies comparing the antimicrobial activities of different neoviridogrisein homologues have established important structure-activity relationships within this class of antibiotics. For instance, the replacement of specific amino acid residues, such as the substitution of hydroxyproline with proline, has been shown to enhance antimicrobial potency . These findings contribute to understanding the critical structural elements responsible for the biological activity of these compounds.

Analytical Methods for Detection and Characterization

Chromatographic Analysis

The analysis of Neoviridogrisein IV typically involves chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Two-dimensional TLC has been employed to analyze acid hydrolysates, using specific solvent systems such as MeOH-pyridine-H₂O (80:3:20) in the first direction and n-BuOH-AcOH-H₂O (4:1:1) in the second direction . These analytical methods are essential for quality control and structural verification of the compound.

Spectroscopic Methods

Mass spectrometry has been utilized to elucidate the structure of Neoviridogrisein IV, particularly for analyzing fragmentation patterns characteristic of azomethine-type compounds . These spectroscopic approaches, combined with amino acid analysis, have been crucial in determining the chemical structure of Neoviridogrisein IV and related compounds.

Historical Context and Discovery

Initial Isolation and Characterization

The discovery and initial characterization of Neoviridogrisein IV (Etamycin) dates back to research conducted in the 1950s. Early studies by researchers including B. Heinemann and Q.R. Bartz documented the production and isolation of this compound . The biological activities were initially investigated by J. Ehrlich and colleagues, while T.H. Haskell conducted early chemical studies that contributed to understanding its structure . These pioneering works established the foundation for subsequent research on this antibiotic compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume